molecular formula C11H15N3O3 B592132 tert-Butyl (3-acetylpyrazin-2-yl)carbamate CAS No. 1799412-29-5

tert-Butyl (3-acetylpyrazin-2-yl)carbamate

Cat. No.: B592132
CAS No.: 1799412-29-5
M. Wt: 237.259
InChI Key: LTUDTDAIPWTWCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3-acetylpyrazin-2-yl)carbamate is an organic compound with the molecular formula C11H15N3O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyrazine ring substituted with an acetyl group and a tert-butyl carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-acetylpyrazin-2-yl)carbamate typically involves the reaction of 3-acetylpyrazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-acetylpyrazin-2-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, and substituted pyrazines, depending on the type of reaction and reagents used .

Scientific Research Applications

tert-Butyl (3-acetylpyrazin-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (3-acetylpyrazin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • 3-Acetylpyrazine
  • tert-Butyl (2-pyrazinyl)carbamate

Uniqueness

tert-Butyl (3-acetylpyrazin-2-yl)carbamate is unique due to the combination of the pyrazine ring with both an acetyl group and a tert-butyl carbamate group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

Tert-Butyl (3-acetylpyrazin-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in neuroprotection and anti-inflammatory effects. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.

  • Chemical Name : this compound
  • CAS Number : 1799412-29-5
  • Molecular Formula : C10_{10}H14_{14}N2_{2}O3_{3}

This compound features a pyrazine ring, which is known for its diverse biological activities. Its structure includes a tert-butyl group and an acetyl group, contributing to its solubility and reactivity.

Research indicates that this compound exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of β-secretase : The compound has shown potential as a β-secretase inhibitor, which is crucial in the prevention of amyloid-beta peptide aggregation, a hallmark of Alzheimer’s disease. In vitro studies report an IC50_{50} value of 15.4 nM for this activity .
  • Acetylcholinesterase Inhibition : It also acts as an acetylcholinesterase inhibitor with a Ki value of 0.17 μM, suggesting its utility in enhancing cholinergic transmission .
  • Anti-inflammatory Effects : The compound has been observed to reduce levels of pro-inflammatory cytokines such as TNF-α in astrocyte cultures exposed to amyloid-beta . This suggests a role in neuroprotection through the modulation of inflammatory pathways.

Biological Activity Summary Table

Biological ActivityMechanism/EffectReference
β-secretase InhibitionIC50_{50} = 15.4 nM
Acetylcholinesterase InhibitionKi = 0.17 μM
Reduction of TNF-α LevelsDecreased levels in astrocyte cultures
Aβ Aggregation Inhibition85% inhibition at 100 μM

Neuroprotective Effects

A significant study evaluated the protective effects of this compound on astrocytes subjected to amyloid-beta-induced toxicity. The results indicated that while the compound reduced cell death by approximately 20%, it did not achieve statistical significance compared to controls treated solely with amyloid-beta . This indicates a moderate protective effect that may require optimization for better efficacy.

In Vivo Studies

In vivo assessments have shown that while the compound can inhibit β-secretase activity, its bioavailability in the brain may limit its effectiveness compared to established treatments like galantamine . Further studies are needed to explore formulations that enhance central nervous system penetration.

Properties

IUPAC Name

tert-butyl N-(3-acetylpyrazin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-7(15)8-9(13-6-5-12-8)14-10(16)17-11(2,3)4/h5-6H,1-4H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUDTDAIPWTWCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CN=C1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.